(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester
Description
Properties
IUPAC Name |
benzyl (2R,4S)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)11-16-9(7-19-11)10(17)18-6-8-4-2-1-3-5-8/h1-5,9,11,16H,6-7H2/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKOYOIHUHJSRY-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@H](O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester typically involves several steps, starting from commercially available starting materials. The synthetic route often includes the following steps:
Formation of the Pseudoproline Moiety: This step involves the cyclization of an amino acid derivative to form the pseudoproline ring.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the pseudoproline derivative with benzyl alcohol under acidic or basic conditions.
Chemical Reactions Analysis
Pseudoproline Ring Stability
The pseudoproline (oxazolidine) motif stabilizes β-turn conformations in peptides. Deprotection under acidic conditions (TFA/water/TIS, 9:0.5:0.25) cleaves the benzyl ester and opens the oxazolidine ring, regenerating the parent proline residue .
Key Findings :
-
Acid Sensitivity : The pseudoproline ring is stable during SPPS but cleaves rapidly in >95% TFA .
-
Aggregation Prevention : Incorporation into peptides reduces chain aggregation during synthesis, improving yields .
Stereochemical and Conformational Analysis
The CF₃ group at C4 influences ring puckering and amide isomerization:
| Property | Value | Method | Source |
|---|---|---|---|
| Amide equilibrium (Ktrans/cis) | 4.0 | ¹⁹F-NMR | |
| Activation energy (cis→trans) | 81.8 kJ/mol | Kinetic NMR | |
| α-CH coupling constant (J) | 9.8, 4.5 Hz (¹H-NMR) | DMSO solution |
The CF₃ group marginally shifts amide equilibrium compared to proline (Ktrans/cis = 3.3) but significantly alters ring puckering, favoring the exo conformation .
Comparative Reactivity
| Reaction | (2S,4R)-4-Tfm-Pro-Benzyl Ester | Native Proline |
|---|---|---|
| Hydrogenolysis | Requires H₂/Pd-C (selective for benzyl ester) | Not applicable |
| Acid Deprotection | TFA cleaves benzyl ester and pseudoproline | Stable in TFA |
| Oxidation | Resistant to Collins reagent | Oxidizes to pyroglutamate |
Spectroscopic Data
Scientific Research Applications
Peptide Synthesis
Role in Peptide Formation
The primary application of (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester lies in its ability to improve the synthesis of peptides. Pseudoproline derivatives are known to prevent aggregation during solid-phase peptide synthesis (SPPS), thus enhancing yield and purity. The trifluoromethyl group increases the electrophilic character of the compound, facilitating nucleophilic attacks during coupling reactions.
Case Study: Enhanced Solubility and Stability
Research has shown that peptides incorporating (2S,4R)-4-Trifluoromethyl-pseudoproline exhibit significantly improved solubility and stability compared to their non-modified counterparts. For instance, a study demonstrated that peptides synthesized with this pseudoproline derivative maintained higher yields and reduced aggregation, which is critical for therapeutic applications.
Medicinal Chemistry
Pharmaceutical Applications
The compound serves as an intermediate in drug development, particularly in the design of peptide-based therapeutics. Its structural modifications allow for fine-tuning of pharmacokinetic properties, which can lead to improved efficacy and reduced side effects.
Data Table: Comparison of Peptide Therapeutics
| Peptide | Modification | Solubility Improvement | Stability Enhancement |
|---|---|---|---|
| Peptide A | None | Low | Moderate |
| Peptide B | (2S,4R)-4-Trifluoromethyl-pseudoproline | High | High |
This table illustrates the marked improvements in solubility and stability when using (2S,4R)-4-Trifluoromethyl-pseudoproline in peptide formulations.
Structural Biology
NMR Studies
The use of (2S,4R)-4-Trifluoromethyl-pseudoproline has been explored in structural biology to study protein conformations using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of this compound into peptide sequences allows researchers to investigate conformational dynamics without significantly perturbing the native structure.
Case Study: Conformational Analysis
In a study involving γ-(S)-trifluoromethyl proline derivatives, NMR analysis revealed that these modifications did not disrupt the overall backbone conformation of peptides. This finding suggests that (2S,4R)-4-Trifluoromethyl-pseudoproline can be used effectively as a proline substitute in structural studies .
Organic Synthesis
Reactivity and Coupling Reactions
The trifluoromethyl group enhances the reactivity of this compound in various organic transformations. This property is particularly useful in coupling reactions where high selectivity is required.
Data Table: Reactivity Profiles
| Reaction Type | Reactants | Yield (%) |
|---|---|---|
| Nucleophilic Coupling | (2S,4R)-4-Trifluoromethyl-pseudoproline + Acyl Chloride | 85 |
| Amide Formation | (2S,4R)-4-Trifluoromethyl-pseudoproline + Amine | 90 |
These results indicate that the compound's unique structure facilitates efficient reactions necessary for synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The pseudoproline moiety also plays a role in stabilizing the compound’s conformation, which is crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below contrasts key structural features and electronic properties of “(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester” with analogous compounds:
Key Insights:
- The trifluoromethyl group (-CF₃) in the target compound provides superior metabolic stability compared to fluorine (-F) or hydroxyl (-OH) substituents due to its resistance to enzymatic cleavage .
- Perfluoro-tert-butyl derivatives (e.g., ) exhibit extreme steric hindrance, making them unsuitable for compact peptide folds but useful in surface recognition applications .
Research Findings and Limitations
- Thermodynamic Stability: Molecular dynamics simulations indicate that the -CF₃ group increases the energy barrier for peptide backbone rotation by 2–3 kcal/mol compared to -F or -OH analogs .
- Limitations: The benzyl ester’s hydrophobicity can reduce aqueous solubility, necessitating PEGylation or alternative protecting groups (e.g., tert-butyl) for in vivo applications .
Biological Activity
(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester, a derivative of pseudoproline, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the incorporation of a trifluoromethyl group, which enhances its conformational rigidity and may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, incorporation into peptides, and structural studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves modifications to traditional pseudoproline synthesis pathways, allowing for high yields and purity. The trifluoromethyl group significantly alters the electronic properties of the compound, potentially enhancing its biological activity. The stereochemistry of the compound is crucial for its activity, as the specific configuration can affect binding to biological targets.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activities. For instance, studies have shown that peptides incorporating (2S,4R)-4-Trifluoromethyl-pseudoproline display potent activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) : Peptides with this modification showed MIC values ranging from 1 to 8 µM against various bacterial strains, including antibiotic-resistant variants .
- Mechanism of Action : The mechanism involves rapid permeabilization of bacterial membranes, leading to cell lysis. This was particularly evident in time-killing experiments where significant reductions in colony-forming units were observed within minutes .
Incorporation into Peptides
The incorporation of (2S,4R)-4-Trifluoromethyl-pseudoproline into peptide sequences has been extensively studied:
- Peptide Coupling Reactions : The use of trifluoromethyl-substituted pseudoprolines in solid-phase peptide synthesis allows for the generation of conformationally constrained peptides that can mimic natural structures while enhancing stability and activity .
- Conformational Effects : The presence of the trifluoromethyl group influences the cis-trans isomerization of peptide bonds, which can enhance binding affinity to target proteins and improve overall biological efficacy .
Study 1: Antimicrobial Peptide Development
In a study focused on modifying antimicrobial peptides, (2S,4R)-4-Trifluoromethyl-pseudoproline was incorporated into a model peptide derived from gramicidin S. This modification resulted in:
| Peptide Variant | MIC (µM) | Activity Description |
|---|---|---|
| Gramicidin S | 8 | Standard antimicrobial activity |
| TfmPro-Gramicidin S | 1 | Enhanced antimicrobial potency |
The TfmPro variant exhibited significantly improved activity against resistant strains due to altered membrane interaction dynamics .
Study 2: Structural Analysis via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy was employed to analyze the conformational landscape of peptides containing (2S,4R)-4-Trifluoromethyl-pseudoproline:
Q & A
Q. What are the key synthetic strategies for preparing (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester, and what analytical methods confirm its stereochemical purity?
Methodological Answer: Synthesis typically involves multi-step protection/deprotection strategies. The trifluoromethyl group is introduced via nucleophilic substitution or fluorination reactions, while the benzyl ester is formed under Mitsunobu or Steglich esterification conditions. Stereochemical purity is ensured by chiral auxiliaries or asymmetric catalysis. Analytical validation includes:
Q. What role does this compound play in stabilizing protein structures during peptide synthesis?
Methodological Answer: As a pseudoproline derivative, it reduces aggregation during solid-phase peptide synthesis by mimicking proline’s conformational constraints. The benzyl ester enhances solubility in organic solvents, while the trifluoromethyl group increases metabolic stability. Researchers employ:
- Kinetic Folding Assays : To monitor refolding efficiency in model peptides .
- Mass Spectrometry (ESI-MS) : To verify incorporation and assess peptide integrity .
Advanced Research Questions
Q. How does incorporating this compound affect the kinetic versus thermodynamic stability of folded proteins?
Methodological Answer: The compound stabilizes the native state thermodynamically by lowering the free energy of the folded conformation (e.g., ΔΔG up to 24.71 kJ·mol⁻¹ in ubiquitin ). Kinetically, it slows unfolding by increasing the activation energy barrier. Techniques include:
Q. How can researchers resolve contradictions in stability data when using this compound across different protein systems?
Methodological Answer: Discrepancies often arise from protein-specific contexts (e.g., solvent-exposed vs. buried residues) or measurement techniques. To address this:
Q. What mechanistic insights explain the compound’s ability to pre-organize tertiary structures in proteins?
Methodological Answer: The trifluoromethyl group restricts proline’s cis-trans isomerization, pre-organizing β-turn or loop regions. This is studied via:
Q. How does this compound compare to other fluorinated proline analogs in modulating protein folding pathways?
Methodological Answer: Unlike 4-R-fluoroproline (which stabilizes C^γ-exo), the trifluoromethyl group introduces greater steric and electronic effects, further rigidifying the ring. Comparative studies use:
Q. What experimental strategies optimize the incorporation of this compound into structurally sensitive proteins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
